molecular formula C₁₆H₂₆NO₄S.C₇H₇O₃S B001153 Suplatast Tosilate CAS No. 94055-76-2

Suplatast Tosilate

Cat. No. B001153
CAS RN: 94055-76-2
M. Wt: 499.6 g/mol
InChI Key: RYVJQEZJUFRANT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Suplatast Tosilate involves a multi-step process starting from epichlorohydrin. The method includes hydrocarbylation, cyclization, re-hydrocarbylation, catalytic hydrogenation, acylation, and salt formation. The optimized synthesis route resulted in a product with over 99% purity and a total yield of 37.2%. The structure was confirmed through MS, 1H-NMR, IR, and elemental analysis, indicating a successful synthesis process suitable for industrial production (Dong Zhuo, 2009).

Molecular Structure Analysis

Suplatast Tosilate's molecular structure is characterized by the presence of a sulfonium group and a tosylate moiety, contributing to its unique chemical properties. The compound's enantiomers have been resolved using high-performance liquid chromatography, indicating its chiral nature and the importance of enantiomeric purity in its applications. The enantiomeric excess was estimated to be 98.6% and 99.7% for the (+)- and (−)-enantiomers, respectively (T. Ushio & Keiji. Yamamoto, 1994).

Chemical Reactions and Properties

Suplatast Tosilate participates in reactions typical of sulfonium compounds and tosylates. Its reactivity has been explored in the context of its synthesis and the potential for generating various derivatives. The stability and reactivity are influenced by its molecular structure, particularly the electron-withdrawing tosylate group and the electron-donating sulfonium group.

Physical Properties Analysis

The compound exhibits several polymorphic forms, with differences in solubility, melting points, and crystal structure. Four new polymorphic forms (γ-, ε-, ζ-, and η-forms) have been identified, with the α-form being the most stable due to its low solubility in 2-propanol. The crystal structures of some forms have been elucidated, showing the presence of hydrogen bonds between molecules (K. Nagai et al., 2014).

Safety And Hazards

Suplatast Tosilate is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name

[3-[4-(3-ethoxy-2-hydroxypropoxy)anilino]-3-oxopropyl]-dimethylsulfanium;4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO4S.C7H8O3S/c1-4-20-11-14(18)12-21-15-7-5-13(6-8-15)17-16(19)9-10-22(2)3;1-6-2-4-7(5-3-6)11(8,9)10/h5-8,14,18H,4,9-12H2,1-3H3;2-5H,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYVJQEZJUFRANT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(COC1=CC=C(C=C1)NC(=O)CC[S+](C)C)O.CC1=CC=C(C=C1)S(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33NO7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9045003
Record name Suplatast tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Suplatast Tosilate

CAS RN

94055-76-2
Record name Suplatast tosilate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=94055-76-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Suplatast tosilate [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094055762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Suplatast tosylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9045003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-[[4-(3-Ethoxy-2-hydroxypropoxy)phenyl]amino]-3-oxopropyl]dimethylsulfonium 4-methylbenzenesulfonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SUPLATAST TOSILATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9J89787U1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Suplatast Tosilate
Reactant of Route 2
Reactant of Route 2
Suplatast Tosilate
Reactant of Route 3
Reactant of Route 3
Suplatast Tosilate
Reactant of Route 4
Reactant of Route 4
Suplatast Tosilate
Reactant of Route 5
Reactant of Route 5
Suplatast Tosilate
Reactant of Route 6
Suplatast Tosilate

Citations

For This Compound
1,540
Citations
T Horiguchi, S Tachikawa, M Handa… - Journal of …, 2001 - Taylor & Francis
… In this clinical trial, suplatast tosilate (300 mg/day… suplatast tosilate significantly inhibited D min . These results were especially significant in patients with atopic asthma. Suplatast tosilate …
Number of citations: 26 www.tandfonline.com
A Tanaka, K Minoguchi, KTR Samson… - Clinical & …, 2007 - Wiley Online Library
… However, the precise mechanisms of action of suplatast tosilate … suplatast tosilate affects the differentiation and maturation of moDCs. We also analysed the effects of suplatast tosilate …
Number of citations: 23 onlinelibrary.wiley.com
M Yoshida, H Aizawa, H Inoue, K Matsumoto… - Journal of …, 2002 - Taylor & Francis
… We investigated the effect of oral suplatast tosilate therapy in patients with mild and … with suplatast tosilate, while there were no significant changes in patients without suplatast tosilate. …
Number of citations: 35 www.tandfonline.com
J Tamaoki, M Kondo, N Sakai, E Tagaya, J Nakata… - The Lancet, 2000 - thelancet.com
… Our aim was to study the effect of suplatast tosilate, a selective Th2 cytokine inhibitor, on asthma control and asthma exacerbations during reduction of inhaled corticosteroid dose in …
Number of citations: 167 www.thelancet.com
M Shichijo, Y Shimizu, K Hiramatsu… - The Japanese journal …, 1999 - jstage.jst.go.jp
The effect of suplatast tosilate (IPD—1151T), which is known to suppress interleukin (IL)—4 release from T cells, on the release of IL-4 and IL-13 from human peripheral basophils was …
Number of citations: 10 www.jstage.jst.go.jp
K Fukuhara, T Nakashima, M Abe, T Masuda… - Free Radical Biology …, 2017 - Elsevier
… In other words, we hypothesized that suplatast tosilate might have a ROS scavenging activity. To test this hypothesis, we investigated the effects of suplatast tosilate on mice with …
Number of citations: 21 www.sciencedirect.com
Y Yanagihara, M Kiniwa, K Ikizawa, T Shida… - The Japanese Journal …, 1993 - jstage.jst.go.jp
… In the preceding paper (1), (ą)-[2-[4-(3-ethoxy-2-hydroxy propoxy) phenylcarbamoyl]ethyl] dimethylsulfonium p toluenesulfonate (IPD-1151T, suplatast tosilate) has been demonstrated …
Number of citations: 105 www.jstage.jst.go.jp
K Matsumoto, H Hayakawa, K Ide, T Suda… - …, 2002 - Wiley Online Library
Objective: Suplatast tosilate is an anti‐allergic agent that inhibits IgE antibody production. It appears to have an inhibitory effect on the production of Th2 cytokines (interleukin (IL)‐4, IL‐5…
Number of citations: 14 onlinelibrary.wiley.com
S Myou, M Fujimura, K Kurashima, T Kita… - Clinical & …, 2001 - Wiley Online Library
… Suplatast tosilate is a new type of anti-allergic agent, which is available as an asthma … Some clinical studies suggest the usefulness of suplatast tosilate for treating patients with isolated …
Number of citations: 16 onlinelibrary.wiley.com
Y Sano, N Suzuki, H Yamada, Y To, C Ogawa… - Journal of allergy and …, 2003 - Elsevier
… the suppressive effects of suplatast tosilate, an … suplatast tosilate for 6 weeks in 15 patients with mild asthma and in 13 control patients with mild asthma not receiving suplatast tosilate. …
Number of citations: 51 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.